molecular formula C32H39N3O B10896557 [4-(2-Adamantyl)piperazino](1-benzyl-2,3-dimethyl-1H-indol-5-YL)methanone

[4-(2-Adamantyl)piperazino](1-benzyl-2,3-dimethyl-1H-indol-5-YL)methanone

Cat. No.: B10896557
M. Wt: 481.7 g/mol
InChI Key: SXWPKHOAYVURQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Adamantyl)piperazinomethanone is a complex organic compound that combines several distinct structural motifs, including adamantane, piperazine, and indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Adamantyl)piperazinomethanone typically involves multi-step organic synthesisCommon reagents used in these steps include phenylhydrazine hydrochloride, methanesulfonic acid, and various protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and adamantyl moieties.

    Reduction: Reduction reactions can be performed on the carbonyl group present in the methanone linkage.

    Substitution: The piperazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-Adamantyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology and Medicine

Its structural components suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology .

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(2-Adamantyl)piperazinomethanone involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, while the adamantyl group provides steric bulk that can influence the compound’s overall binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(2-Adamantyl)piperazinomethanone apart is the combination of these three distinct structural motifs into a single molecule. This unique structure allows it to interact with a broader range of biological targets and exhibit a wider array of chemical reactivity.

Properties

Molecular Formula

C32H39N3O

Molecular Weight

481.7 g/mol

IUPAC Name

[4-(2-adamantyl)piperazin-1-yl]-(1-benzyl-2,3-dimethylindol-5-yl)methanone

InChI

InChI=1S/C32H39N3O/c1-21-22(2)35(20-23-6-4-3-5-7-23)30-9-8-26(19-29(21)30)32(36)34-12-10-33(11-13-34)31-27-15-24-14-25(17-27)18-28(31)16-24/h3-9,19,24-25,27-28,31H,10-18,20H2,1-2H3

InChI Key

SXWPKHOAYVURQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4C5CC6CC(C5)CC4C6)CC7=CC=CC=C7)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.